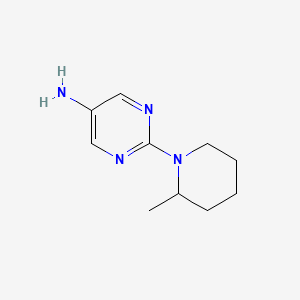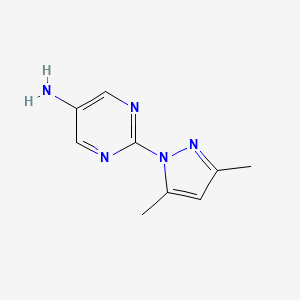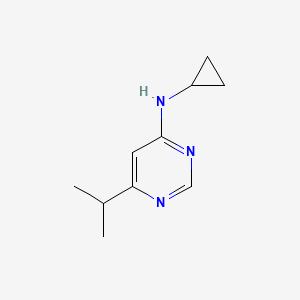
6-Chlor-N-(2-(Pyridin-3-yl)ethyl)pyrimidin-4-amin
Übersicht
Beschreibung
“6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C11H11ClN4 . It is a pyrimidinamine derivative, which are considered promising compounds in various fields due to their outstanding activity .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives often involves the use of pyrimidifen as a template according to the bioisosterism . The process often involves the reaction of substituted aldehydes, HCl, DMF, reflux, and POCl3 .Molecular Structure Analysis
The molecular structure of “6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine” is characterized by the presence of a pyrimidinamine core, which is a common structural motif in many chemical compounds .Chemical Reactions Analysis
Pyrimidinamine derivatives, including “6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine”, are known for their challenging coupling with (hetero)aryl electrophiles . The 2-pyridyl boronic acids, which are often used in these reactions, are notorious for their instability and poor reactivity .Wissenschaftliche Forschungsanwendungen
Anti-Fibrose-Aktivität
Diese Verbindung wurde auf ihre potenziellen antifibrotischen Aktivitäten untersucht. In der medizinischen Chemie gilt der Pyrimidin-Bestandteil aufgrund seiner breiten Palette pharmakologischer Aktivitäten als privilegierte Struktur. Neuartige Derivate von Pyrimidin, einschließlich solcher, die mit 6-Chlor-N-(2-(Pyridin-3-yl)ethyl)pyrimidin-4-amin verwandt sind, haben vielversprechende Ergebnisse gegen fibrotische Erkrankungen gezeigt. Sie hemmen die Expression von Kollagen und den Gehalt an Hydroxyprolin im Zellkulturmedium, was auf ein Potenzial als neue antifibrotische Medikamente hindeutet .
Kinase-Inhibition zur Krebstherapie
Derivate dieser Verbindung wurden synthetisiert und auf ihre inhibitorische Potenz gegenüber ausgewählten Kinasen bewertet, die eine entscheidende Rolle beim Fortschreiten verschiedener Malignitäten spielen. So ist die monoplare Spindel 1 (MPS1)-Kinase ein therapeutisches Ziel für triple-negativen Brustkrebs, und bestimmte Derivate von this compound wurden entwickelt, um die MPS1-Aktivität zu blockieren, und dienen möglicherweise als potente Inhibitoren für die Krebsbehandlung .
Aldosteron-Synthase-Inhibition
Im Zusammenhang mit Herz-Kreislauf-Erkrankungen ist die Inhibition der Aldosteron-Synthase (CYP11B2) ein neuartiger Mechanismus zur Senkung des arteriellen Blutdrucks. Derivate dieser Verbindung wurden auf ihre Selektivität bei der Inhibition von CYP11B2 untersucht, ohne die Kortisolsekretion signifikant zu beeinflussen, was für die Entwicklung von Behandlungen mit weniger Nebenwirkungen entscheidend ist .
Anti-Tuberkulose-Mittel
Die Suche nach wirksamen Anti-Tuberkulose-Mitteln hat zur Entwicklung und Synthese von Derivaten von this compound geführt. Diese Derivate wurden auf ihre Aktivität gegen Mycobacterium tuberculosis untersucht und zeigten Potenzial als First-Line-Medikamente zur Verkürzung der Tuberkulosetherapie .
Anti-Mikrobielle Aktivität
Die Forschung zu den antimikrobiellen Eigenschaften von Pyrimidin-Derivaten hat gezeigt, dass Verbindungen, die mit this compound verwandt sind, eine signifikante Aktivität gegen verschiedene mikrobielle Stämme aufweisen. Dies eröffnet Möglichkeiten für die Entwicklung neuer antimikrobieller Medikamente, die resistente Krankheitserreger bekämpfen können .
Wirkmechanismus
Zukünftige Richtungen
The future directions for the research and development of pyrimidinamine derivatives, including “6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine”, could involve the development of more efficient synthesis methods, the exploration of their potential applications in various fields, and the investigation of their safety and environmental impact .
Eigenschaften
IUPAC Name |
6-chloro-N-(2-pyridin-3-ylethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c12-10-6-11(16-8-15-10)14-5-3-9-2-1-4-13-7-9/h1-2,4,6-8H,3,5H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSHWNGSRAQVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Butan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1465672.png)

![2-[4-(Trifluoromethoxy)benzyl]butanoic acid](/img/structure/B1465676.png)




![1-[(6-Ethylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1465683.png)
![3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1465684.png)
![1-[(Tert-butylamino)methyl]cyclopentan-1-amine](/img/structure/B1465689.png)
![1-[(6-Propylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1465690.png)


![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine](/img/structure/B1465694.png)